7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one
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Overview
Description
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one is a complex organic compound that features a unique structure combining a benzimidazole moiety with a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then coupled with the thienopyridine core under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A common building block used in organic synthesis.
Imatinib: A benzamide used for the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors.
Tofacitinib: A JAK1-selective inhibitor used in the treatment of autoimmune diseases.
Uniqueness
7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-amino-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4H-thieno[3,2-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-24-5-7-25(8-6-24)11-2-3-12-14(10-11)22-18(21-12)15-16(20)17-13(4-9-27-17)23-19(15)26/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLFEWNYZXVCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CS5)NC4=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056122-65-5 |
Source
|
Record name | 7-amino-6-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-4H,5H-thieno[3,2-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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